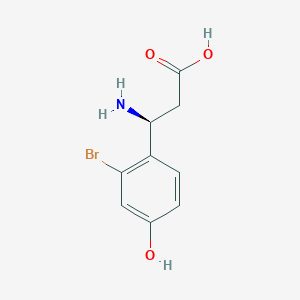
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a hydroxyl group attached to a phenyl ring, which is connected to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amino acid coupling. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst. The resulting 2-bromo-4-hydroxyphenylacetic acid is then coupled with an amino acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenylpropanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid:
Uniqueness
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction profiles. This makes it a valuable compound for studying halogen effects in biological systems and for developing new chemical entities with desired properties.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
DOGNLQSOXYQUAS-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)Br)[C@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=C(C=C1O)Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















